A Technical Guide to Tert-butyl 1,3-dioxo-2,8-diazaspiro[4.5]decane-8-carboxylate: Synthesis, Properties, and Applications in Drug Discovery
A Technical Guide to Tert-butyl 1,3-dioxo-2,8-diazaspiro[4.5]decane-8-carboxylate: Synthesis, Properties, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of tert-butyl 1,3-dioxo-2,8-diazaspiro[4.5]decane-8-carboxylate, a key heterocyclic building block in modern medicinal chemistry. We will explore its synthesis, physicochemical properties, and strategic applications as a versatile intermediate for developing novel therapeutics.
Core Compound Identification and Properties
Tert-butyl 1,3-dioxo-2,8-diazaspiro[4.5]decane-8-carboxylate is a spirocyclic compound featuring a hydantoin ring fused to a piperidine system. The piperidine nitrogen is protected by a tert-butoxycarbonyl (Boc) group, enhancing its stability and utility in multi-step synthetic sequences.[1] This structural motif is of significant interest in drug discovery due to the rigid, three-dimensional architecture conferred by the spiro center, which can facilitate precise interactions with biological targets.
Table 1: Physicochemical Properties
| Property | Value | Source(s) |
| CAS Number | 752234-60-9 | [2] |
| Molecular Formula | C₁₃H₂₀N₂O₄ | ChemBK |
| Molecular Weight | 268.31 g/mol | ChemBK |
| IUPAC Name | tert-butyl 1,3-dioxo-2,8-diazaspiro[4.5]decane-8-carboxylate | BenchChem |
| Synonyms | 8-Boc-2,8-diazaspiro[4.5]decane-1,3-dione, N-Boc-piperidine-4-spiro-5'-hydantoin | --- |
| Appearance | White to off-white solid | --- |
| Solubility | Soluble in methanol, ethanol, and other polar organic solvents | --- |
Synthesis: The Bucherer-Bergs Approach
The most common and efficient method for constructing the spirohydantoin core of this molecule is the Bucherer-Bergs reaction .[3][4][5][6] This robust, one-pot, multi-component reaction utilizes a ketone, a cyanide source (typically KCN or NaCN), and ammonium carbonate to form the desired hydantoin ring system.[4][5][7]
For the synthesis of our target compound, the readily available starting material is N-Boc-4-piperidone . The reaction proceeds through the initial formation of a cyanohydrin, followed by reaction with ammonia (from ammonium carbonate) to yield an aminonitrile intermediate. This intermediate then undergoes cyclization with carbon dioxide (also from ammonium carbonate) to furnish the final spirohydantoin product.[5][7]
Caption: Synthetic workflow for the Bucherer-Bergs reaction.
Experimental Protocol: Synthesis via Bucherer-Bergs Reaction
This protocol is a representative procedure based on the principles of the Bucherer-Bergs reaction adapted for this specific substrate.[7][8]
Materials:
-
N-Boc-4-piperidone
-
Potassium cyanide (KCN) (EXTREME CAUTION: Highly Toxic)
-
Ammonium carbonate ((NH₄)₂CO₃)
-
Ethanol (EtOH)
-
Water (H₂O)
-
Hydrochloric acid (HCl), 1N
-
Ethyl acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: In a well-ventilated fume hood, charge a round-bottom flask equipped with a reflux condenser and a magnetic stirrer with N-Boc-4-piperidone (1.0 eq), ammonium carbonate (approx. 4.0 eq), and a 1:1 mixture of ethanol and water.
-
Addition of Cyanide: Carefully add potassium cyanide (approx. 2.0 eq) to the stirring suspension. CAUTION: Handle KCN with extreme care, using appropriate personal protective equipment. Avoid contact with acids, which liberates highly toxic HCN gas.
-
Heating: Heat the reaction mixture to reflux (typically 80-100 °C) and maintain for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Remove the ethanol under reduced pressure using a rotary evaporator.
-
Cool the remaining aqueous slurry in an ice bath and acidify to pH 6-7 by the slow addition of 1N HCl. This will precipitate the crude product.
-
Collect the solid product by vacuum filtration and wash thoroughly with cold water to remove inorganic salts.
-
-
Purification:
-
The crude solid can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water or ethyl acetate/hexanes).
-
Alternatively, for higher purity, dissolve the crude product in ethyl acetate, wash with water and brine, dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the purified product.
-
Self-Validation: The purity of the final compound should be confirmed by analytical techniques such as NMR (¹H and ¹³C), Mass Spectrometry (MS) to verify the molecular weight, and HPLC for quantitative purity assessment.[1]
Applications in Drug Discovery & Development
The true value of tert-butyl 1,3-dioxo-2,8-diazaspiro[4.5]decane-8-carboxylate lies in its role as a versatile scaffold for generating libraries of complex molecules with potential therapeutic applications. The hydantoin and piperidine rings present multiple points for chemical modification.
Scaffold for Novel Opioid Receptor Agonists
A significant application of this scaffold is in the development of novel δ-opioid receptor (DOR) agonists.[9][10] DORs are a promising target for treating pain and neurological disorders, but many existing agonists have failed in clinical trials due to adverse effects.[9][10]
The 1,3,8-triazaspiro[4.5]decane-2,4-dione core, derived directly from our title compound, has been identified as a novel chemotype for selective DOR agonists.[9][10] The synthesis of these agonists typically involves two key steps starting from our intermediate:
-
N-Alkylation: The N-H group at position 1 of the hydantoin ring can be alkylated with various electrophiles to introduce diverse side chains.
-
Boc Deprotection and Functionalization: The Boc protecting group on the piperidine nitrogen is removed under acidic conditions (e.g., TFA or HCl in dioxane). The newly freed secondary amine can then be functionalized, for instance, by reductive amination or acylation, to attach pharmacophoric elements that modulate receptor affinity and selectivity.
Caption: Derivatization workflow for drug discovery applications.
This modular approach allows for the systematic exploration of the chemical space around the spirocyclic core, enabling the optimization of pharmacological properties such as potency, selectivity, and metabolic stability. The development of this novel class of DOR agonists highlights the potential to create clinical candidates with improved safety profiles compared to previous chemotypes.[9]
Safety and Handling
Hazard Identification:
-
Acute Toxicity: May be harmful if swallowed.
-
Skin Irritation: Causes skin irritation.
-
Eye Irritation: Causes serious eye irritation.
-
Respiratory Irritation: May cause respiratory irritation.
Precautionary Measures:
-
Handle in a well-ventilated area, preferably a chemical fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Avoid breathing dust, fumes, or vapors.
-
In case of contact with eyes or skin, rinse immediately with plenty of water and seek medical advice.
-
Store in a cool, dry, and tightly sealed container.
Conclusion
Tert-butyl 1,3-dioxo-2,8-diazaspiro[4.5]decane-8-carboxylate is a valuable and strategically important building block for medicinal chemists. Its straightforward synthesis via the Bucherer-Bergs reaction and the presence of multiple, orthogonally-functionalizable sites make it an ideal starting point for the creation of diverse molecular libraries. Its recent application in the discovery of a new class of δ-opioid receptor agonists underscores its potential to contribute to the development of next-generation therapeutics for challenging diseases.
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- Molecules. (2020). 1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione.
- PubMed Central. (2024). Identification of 1,3,8-Triazaspiro[4.5]Decane-2,4-Dione Derivatives as a Novel δ Opioid Receptor-Selective Agonist Chemotype.
- Changzhou Extraordinary Pharmatech co.,LTD. (n.d.). EP-Directory listing-Product Center.
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